molecular formula C18H14FN5O3 B2477359 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1260995-72-9

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2477359
CAS No.: 1260995-72-9
M. Wt: 367.34
InChI Key: AUXHNEMUDZOQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide features a complex heterocyclic architecture. Key structural elements include:

  • A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • A pyrrole ring linked to the oxadiazole, contributing to π-π stacking interactions.
  • An acetamide bridge connecting the pyrrole to a 5-methyl-1,2-oxazole moiety, which may influence solubility and target selectivity.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O3/c1-11-9-15(22-26-11)20-16(25)10-24-8-2-3-14(24)18-21-17(23-27-18)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXHNEMUDZOQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that incorporates multiple functional groups. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3}, with a molecular weight of 392.4 g/mol. It features an oxadiazole ring, a pyrrole ring, and various aromatic substituents which contribute to its potential biological properties.

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole and fluorophenyl groups can engage in hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins. The pyrrole and oxazole moieties may facilitate π–π stacking interactions that further stabilize these complexes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrrole moieties. For instance, derivatives similar to the compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains like Acinetobacter baumannii .

Anticancer Activity

Research has also indicated that compounds with similar structural features possess anticancer properties. For example, derivatives of 1,3,4-oxadiazoles have been found to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have demonstrated IC50 values ranging from 0.47 to 1.4 µM in various cancer cell lines . The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and improving therapeutic efficacy.

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on several cancer cell lines (e.g., HCT116, MCF7) revealed that compounds derived from oxadiazoles showed promising results. One study reported IC50 values for certain derivatives being lower than those of the standard chemotherapy agent 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Study 1: Antimicrobial Efficacy

A recent investigation into the antibacterial properties of pyrrole-ligated oxadiazoles demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and found that modifications in the substituents on the phenyl ring influenced antimicrobial potency .

Study 2: Anticancer Properties

Another study focused on the anticancer effects of oxadiazole derivatives found that specific substitutions could enhance cytotoxicity against liver carcinoma cells (HUH7). Compounds with IC50 values lower than 10 µM were identified as particularly effective .

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares functional groups with several classes of bioactive molecules:

Compound Class Core Structure Key Substituents Bioactivity Reference
Target Compound Oxadiazole-pyrrole-acetamide 4-Fluorophenyl, 5-methyloxazole Assumed antiproliferative N/A
Hydroxyacetamide Derivatives (FP1–12) Triazole-imidazole Varied phenyl/methyl groups Antiproliferative (tested)
Pyrazole-carbaldehyde Derivatives Pyrazole-sulfanyl Chlorophenyl, trifluoromethyl Unknown

Key Observations:

  • Oxadiazole vs.
  • Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and bioavailability compared to chlorophenyl analogs in .

Bioactivity and Mechanism

  • FP1–12 Derivatives: Exhibit antiproliferative activity against cancer cell lines, likely through kinase inhibition or DNA intercalation .
  • Target Compound: While untested, the 4-fluorophenyl and oxadiazole groups are associated with kinase (e.g., EGFR) or protease targeting in related studies.
  • Pyrazole Derivatives: Unknown activity, though trifluoromethyl groups often enhance blood-brain barrier penetration in CNS-targeted drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.